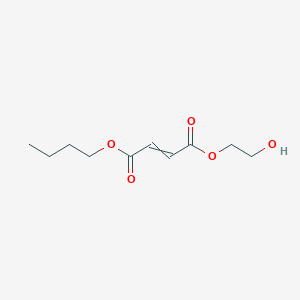

Butyl hydroxyethyl fumarate

描述

Butyl hydroxyethyl fumarate is a chemical compound characterized by a butyl ester group, a hydroxyethyl substituent, and a fumarate backbone. Its CAS registry entry (listed ambiguously in with a date typo, likely intended as 08/09/2007) places it among butyl derivatives with diverse functional groups, such as phosphonates and phthalates .

属性

IUPAC Name |

1-O-butyl 4-O-(2-hydroxyethyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-2-3-7-14-9(12)4-5-10(13)15-8-6-11/h4-5,11H,2-3,6-8H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDIPIBJWKQFNR-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062904 | |

| Record name | 2-Butenedioic acid (2E)-, butyl 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3207-09-8 | |

| Record name | 2-Butenedioic acid (2E)-, 1-butyl 4-(2-hydroxyethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3207-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2E)-, 1-butyl 4-(2-hydroxyethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1-butyl 4-(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2E)-, butyl 2-hydroxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydroxyethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Butyl hydroxyethyl fumarate can be synthesized through the esterification of fumaric acid with butyl hydroxyethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together with the catalyst until the desired ester is formed. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of butyl hydroxyethyl fumarate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency of the process. After the reaction, the product is separated and purified using techniques such as distillation, extraction, and crystallization.

化学反应分析

Key Reaction Pathways

-

Monoester Formation :

Fumaric acid is first esterified with hydroxyethyl alcohol to form mono-hydroxyethyl fumarate. This step involves activating the carboxylic acid group (e.g., using EDCl or DCC) to facilitate nucleophilic attack by the alcohol. -

Diester Formation :

The monoester is subsequently reacted with butanol under similar coupling conditions to yield the diester.

Reagents and Solvents

-

Coupling Agents : EDCl or DCC (commonly used in esterification reactions) .

-

Catalyst : DMAP (enhances reaction efficiency by stabilizing intermediates) .

-

Solvents : Acetonitrile, dichloromethane, or DMF (polar aprotic solvents to stabilize reactive intermediates) .

-

Reaction Temperature : Typically room temperature (20°C) to slightly elevated (50°C) .

Workup Procedures

-

Extraction :

-

Chromatography :

-

Crystallization :

Analytical Techniques

-

¹H-NMR :

-

Mass Spectrometry :

Therapeutic Relevance

Fumarate derivatives like dimethyl fumarate (DMF) are used in psoriasis and multiple sclerosis treatment due to their antioxidant and immunomodulatory properties . While Butyl hydroxyethyl fumarate’s direct therapeutic applications are unreported, its synthesis methodology parallels that of clinically relevant fumarates.

Challenges and Limitations

-

Regioselectivity :

-

Fumaric acid’s diacid structure requires controlled activation to avoid over-esterification.

-

-

Scalability :

-

Coupling agents like DCC can be cost-prohibitive in large-scale synthesis.

-

-

Degradation :

科学研究应用

Organic Synthesis

BHEF serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as an intermediate in the production of other chemical compounds. For instance, its reactivity as a Michael acceptor can facilitate various addition reactions, making it valuable in synthetic organic chemistry .

Biological Research

Research indicates that BHEF exhibits potential biological activities, particularly in modulating cellular processes. Studies have shown its effects on cell signaling pathways and its application in biochemical assays to understand cellular mechanisms better.

Medicinal Chemistry

BHEF is being investigated for its therapeutic potential, particularly in drug formulation. Its ability to interact with various molecular targets suggests it could play a role in treating diseases such as autoimmune disorders and certain cancers. Ongoing research aims to elucidate its pharmacological properties and efficacy in clinical settings .

Polymer Production

In the industrial sector, BHEF is utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. For example, BHEF-based polymers have been explored for use in light-emitting diodes (LEDs) due to their favorable optical properties .

Coatings and Adhesives

The compound's chemical stability makes it suitable for formulating high-performance coatings and adhesives. Its incorporation can improve adhesion properties and resistance to environmental factors, making it ideal for applications in construction and automotive industries .

Case Studies

Case Study 1: Biological Activity Assessment

A study investigated the effects of BHEF on cellular apoptosis pathways. Results indicated that BHEF modulates apoptosis-related proteins, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Polymer Development

Research focused on developing BHEF-based polymers for LED applications demonstrated that these materials exhibited high transparency and suitable refractive indices, making them effective encapsulants for LED technologies .

作用机制

The mechanism of action of butyl hydroxyethyl fumarate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release fumaric acid and butyl hydroxyethyl alcohol, which can then participate in various biochemical processes. The compound may also interact with cellular enzymes and receptors, modulating their activity and influencing cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares butyl hydroxyethyl fumarate with analogous compounds, highlighting structural features, solubility, applications, and safety profiles inferred from the evidence:

*Inference: Fumarate derivatives like quetiapine fumarate exhibit pH-dependent solubility , suggesting butyl hydroxyethyl fumarate may share this trait.

Structural and Functional Differences

- Butyl Group Variations : Unlike butyl acrylate (purely hydrophobic), the hydroxyethyl group in butyl hydroxyethyl fumarate may enhance water dispersibility, similar to hydroxyethyl cellulose graft copolymers used in emulsion stabilization .

- Safety Profile : Combustion hazards align with tert-butyl derivatives (e.g., toxic fumes ), but the fumarate group may reduce volatility compared to small-molecule esters like ethyl bromoacetate (highly toxic ).

Application-Specific Comparisons

- Drug Delivery : Quetiapine fumarate’s use in pH-sensitive, sustained-release tablets implies that butyl hydroxyethyl fumarate could serve as a polymer matrix for controlled release, though biocompatibility data are lacking.

- Industrial Coatings : Compared to hydroxyethyl cellulose-grafted polymers , butyl hydroxyethyl fumarate’s dual ester groups might improve adhesion or flexibility in coatings.

生物活性

Butyl hydroxyethyl fumarate (BHEF) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

BHEF is an ester derivative of fumaric acid. Its structure allows it to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The primary mechanism of action involves the hydrolysis of the ester group, leading to the release of fumaric acid and butyl hydroxyethyl alcohol. These products can interact with cellular enzymes and receptors, modulating various biochemical pathways and influencing cellular functions.

Biological Activities

1. Antioxidant Activity

Research indicates that BHEF exhibits significant antioxidant properties. By scavenging free radicals, it may protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

BHEF has been studied for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases .

3. Antimicrobial Properties

Preliminary studies indicate that BHEF may possess antimicrobial activity against certain pathogens. Its efficacy against Gram-positive bacteria has been noted, although further research is needed to establish its spectrum of activity and mechanisms involved .

Case Studies

- Cell Viability Assays : In a study assessing the cytotoxic effects of BHEF on human cell lines, concentrations up to 32 μg/mL did not significantly reduce cell viability, indicating a favorable safety profile for potential therapeutic applications .

- Antitumor Activity : Another study explored the antitumor effects of BHEF derivatives on lung cancer cell lines (A549). Results demonstrated that certain derivatives exhibited marked inhibitory effects on cell proliferation .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Significant reduction in oxidative stress markers in treated cells. |

| Study 2 | Anti-inflammatory | Inhibition of IL-6 and TNF-alpha production in immune cells. |

| Study 3 | Antimicrobial | Effective against specific strains of Gram-positive bacteria with MIC values ranging from 4–16 μg/mL. |

Applications in Medicine

BHEF's biological activities suggest several potential applications in medicine:

- Therapeutic Agent : Due to its antioxidant and anti-inflammatory properties, BHEF may be explored as a therapeutic agent for conditions like arthritis or cardiovascular diseases.

- Drug Formulation : Its chemical stability makes it a candidate for use in drug formulations aimed at enhancing bioavailability or targeting specific tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。